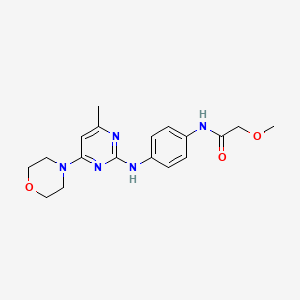
2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety, making it a subject of study for its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the pyrimidine and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
科学的研究の応用
2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition reduces the production of nitric oxide and prostaglandins, which are mediators of inflammation. The compound’s ability to bind to the active sites of these enzymes and form hydrophobic interactions is crucial to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound shares a similar morpholinopyrimidine structure and has been studied for its anti-inflammatory properties.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with similar biological activity, particularly in inhibiting nitric oxide production.
Uniqueness
What sets 2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)acetamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities. Its combination of a methoxy group, morpholinopyrimidine moiety, and acetamide linkage provides a distinct chemical profile that can be fine-tuned for various applications.
特性
IUPAC Name |
2-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-11-16(23-7-9-26-10-8-23)22-18(19-13)21-15-5-3-14(4-6-15)20-17(24)12-25-2/h3-6,11H,7-10,12H2,1-2H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJKTRXLBUXKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













